3-Bromothiobenzamide
Description
Overview and Significance in Contemporary Chemical Science
3-Bromothiobenzamide, a halogenated derivative of thiobenzamide (B147508), is emerging as a compound of significant interest within the scientific community. Its unique molecular structure, featuring a bromine atom and a thioamide functional group, imparts specific chemical properties that make it a valuable tool in various research domains. guidechem.com This white solid compound is increasingly utilized in organic synthesis, serving as a building block for more complex molecules. guidechem.comchemimpex.com Its relevance extends to medicinal chemistry and materials science, where its distinct characteristics are being actively explored.
The presence of the bromine atom and the thioamide group allows this compound to participate in a variety of chemical reactions. The thioamide group, for instance, can interact with thiol groups in proteins, suggesting potential applications in enzyme inhibition studies. Furthermore, the bromine atom can form halogen bonds, which can influence molecular binding affinity and specificity, a crucial aspect in drug design and materials engineering.
Scope of Academic Inquiry for this compound
The academic inquiry into this compound is multifaceted, spanning several key areas of chemical and materials research.
Organic Synthesis: A primary application of this compound is as an intermediate in the synthesis of novel organic compounds. For example, it has been used in the preparation of 2-(3'-bromophenyl)-4-cyanothiazole, a class of compounds with potential applications in medicinal chemistry. google.com
Medicinal Chemistry: Researchers are investigating the biological activities of this compound and its derivatives. Studies have explored its potential as an antimicrobial agent. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA). While showing some activity, it was found to be less potent than its iodine- and chlorine-containing counterparts in this specific study. The core structure of thiobenzamides is a subject of interest for developing new therapeutic agents. ontosight.aigoogle.comgoogle.com
Materials Science and Crystallography: The solid-state properties of thiobenzamide derivatives are a significant area of research. The study of how molecules like this compound pack in a crystal lattice is crucial for understanding and designing new materials. researchgate.netwikipedia.org Research on related compounds, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, has revealed the phenomenon of conformational polymorphism, where the same molecule can exist in different crystalline forms with distinct properties. researchgate.netnih.gov This has implications for the development of materials with tailored optical and physical characteristics. acs.org
Enzyme Inhibition: The thioamide functional group suggests that this compound could act as an enzyme inhibitor. libretexts.orgnih.govlabce.com This potential is being explored as a strategy for developing new drugs that can target specific enzymes involved in disease processes. libretexts.orgnih.govlabce.com
Historical Context of Thiobenzamide Derivatives Research
The study of thiobenzamide and its derivatives has a rich history rooted in the broader field of thioamides. Thioamides have long been recognized for their diverse chemical reactivity and biological activities. nih.gov Historically, research focused on their synthesis and fundamental chemical properties. Over time, the discovery of their biological potential led to increased investigation into their medicinal applications. nih.gov
In recent decades, advancements in analytical techniques, such as X-ray crystallography and computational chemistry, have enabled a deeper understanding of the structure-property relationships of thiobenzamide derivatives. nih.govresearchgate.netacs.org This has paved the way for more targeted research, including the exploration of halogenated derivatives like this compound, to fine-tune their properties for specific applications in medicine and materials science. researchgate.netscispace.com The ongoing research into these compounds is a continuation of this long-standing scientific inquiry, driven by the quest for new molecules with novel functions.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2227-62-5 | guidechem.comchemicalbook.com |
| Molecular Formula | C₇H₆BrNS | guidechem.com |
| Molecular Weight | 216.10 g/mol | |
| Appearance | White solid | guidechem.com |
| Melting Point | 118-121 °C | guidechem.com |
| Boiling Point | 308.1 °C at 760 mmHg | guidechem.com |
| Density | 1.634 g/cm³ | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFFEUUASMKLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176814 | |
| Record name | Benzenecarbothioamide, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-62-5 | |
| Record name | Benzenecarbothioamide, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarbothioamide, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromothiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 3-Bromothiobenzamide
The conversion of a halobenzonitrile, such as 3-bromobenzonitrile, into a thioamide is a primary synthetic strategy. This transformation, known as thiolysis, involves the direct addition of a sulfur-containing nucleophile to the carbon-nitrogen triple bond of the nitrile group.
The use of inorganic sulfides represents a classical approach to thioamide synthesis from nitriles. Reagents such as hydrogen sulfide (B99878) (H₂S), sodium hydrosulfide (B80085) (NaSH), and sodium sulfide (Na₂S) are effective for this purpose.
A notable method involves treating an aromatic nitrile with sodium hydrogen sulfide hydrate (B1144303) and magnesium chloride in a solvent like dimethylformamide (DMF). researchgate.net This approach is advantageous as it avoids the need to handle hazardous gaseous hydrogen sulfide directly and provides high yields, typically ranging from 80-99%. researchgate.net Another eco-friendly method utilizes sodium sulfide nonahydrate (Na₂S·9H₂O) as the sulfur source, catalyzed by the ionic liquid 1,8-diazabicyclo organic-chemistry.orgrsc.orgundec-7-enium acetate (B1210297) ([DBUH][OAc]) at room temperature. rsc.org This system has demonstrated good yields (70-91%) for various substituted aryl nitriles. rsc.org
Table 1: Synthesis of Thioamides from Aryl Nitriles using Inorganic Sulfides
| Sulfur Source | Catalyst/Additive | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaSH·xH₂O | MgCl₂·6H₂O | DMF | Not specified | 80–99 | researchgate.net |
This interactive table summarizes reaction conditions for synthesizing thioamides from aryl nitriles using different inorganic sulfide reagents.
Organic sulfur sources provide alternative pathways for the thiolysis of nitriles. While Lawesson's reagent is more commonly associated with the thionation of amides, other reagents are highly effective for direct nitrile conversion.
A mild and efficient method for synthesizing thioamides from aromatic nitriles involves the use of thioacetic acid in the presence of calcium hydride. organic-chemistry.org This solvent-free reaction proceeds at 80°C and produces thioamides in good to excellent yields (76–95%). organic-chemistry.org A key advantage of this method is its compatibility with halo-substituted benzonitriles like 3-bromobenzonitrile, which react smoothly without undergoing undesirable side reactions such as nucleophilic aromatic substitution. organic-chemistry.org
Phosphorus pentasulfide (P₄S₁₀), a compound related to Lawesson's reagent, can also be employed for the direct conversion of nitriles to thioamides, offering a rapid and high-yielding process. organic-chemistry.org
Beyond the direct thiolysis of nitriles, the most prominent alternative route to thioamides is the thionation of the corresponding carboxamide. For this compound, this involves the conversion of 3-bromobenzamide.
The most widely used thionating agent for this transformation is Lawesson's reagent, (p-MeOC₆H₄P(S)S)₂. numberanalytics.com The reaction is typically performed by heating the amide with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. numberanalytics.comorganic-chemistry.org This method is known for its efficiency, mild conditions, and high yields of the desired thiocarbonyl compound. organic-chemistry.orgrsc.org Mechanochemical techniques, which involve liquid-assisted grinding of the amide with Lawesson's reagent, have also been developed as a solvent-minimized, environmentally friendlier alternative to traditional solution-phase reactions. rsc.orgrsc.org
Other phosphorus-sulfur reagents, such as phosphorus pentasulfide (P₄S₁₀), are also effective for the thionation of amides, although they may require harsher reaction conditions compared to Lawesson's reagent. organic-chemistry.orgorganic-chemistry.org
Table 2: Common Thionating Agents for Amide to Thioamide Conversion
| Reagent | Typical Substrate | Common Solvents | Key Features | Reference(s) |
|---|---|---|---|---|
| Lawesson's Reagent | Amides, Esters, Ketones | Toluene, Xylene, THF | Mild conditions, high yields | numberanalytics.comorganic-chemistry.org |
| Phosphorus Pentasulfide (P₄S₁₀) | Amides | Pyridine, THF | Requires higher temperatures | organic-chemistry.orgthieme-connect.de |
This interactive table compares common reagents used for the thionation of carbonyl compounds to their corresponding thiocarbonyls.
Thiolysis of Halobenzonitriles
Reactions with Inorganic Sulfides (e.g., H₂S, NaSH, (NH₄)₂S)
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes. The formation of the carbon-sulfur double bond in thioamides follows distinct pathways depending on the starting material and reagents.
From Nitriles with Inorganic Sulfides: The reaction of a nitrile with an inorganic sulfide like NaSH proceeds via the nucleophilic attack of the hydrosulfide ion (HS⁻) on the electrophilic carbon atom of the nitrile. This addition across the C≡N triple bond forms a thioimidate intermediate. Subsequent protonation or hydrolysis of this intermediate yields the primary thioamide. In syntheses catalyzed by an ionic liquid like [DBUH][OAc], it is proposed that the cation [DBUH]⁺ activates the nitrile group, making it more susceptible to nucleophilic attack by the sulfide anion (S²⁻). rsc.org
From Nitriles with Thioacetic Acid: In the method utilizing thioacetic acid and calcium hydride, the first step is the reaction between CaH₂ and thioacetic acid to generate a nucleophilic calcium thiolate. organic-chemistry.org This thiolate then attacks the nitrile carbon. The resulting intermediate undergoes hydrolysis during aqueous workup to furnish the final thioamide product. organic-chemistry.org
From Amides with Lawesson's Reagent: The thionation of an amide with Lawesson's reagent involves a well-established mechanism. Lawesson's reagent exists in equilibrium with a highly reactive dithiophosphine ylide monomer in solution. organic-chemistry.org The reaction is initiated by the attack of the amide's carbonyl oxygen on the electrophilic phosphorus atom of the ylide, or alternatively, the attack of the ylide's sulfur on the carbonyl carbon. This leads to the formation of a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.org The driving force for the reaction is the subsequent cycloreversion of this intermediate, which breaks down to form the desired thioamide and a stable phosphine (B1218219) oxide byproduct. This mechanistic step is analogous to the final stage of the Wittig reaction. organic-chemistry.org
Role of Catalysts and Reagents in Reaction Efficiency
The synthesis of this compound, like other aromatic thioamides, relies on specific reagents to efficiently convert precursors, such as the corresponding nitrile or amide, into the desired thioamide. The choice of these reagents is paramount for the success of the transformation.
One of the most common methods for preparing thioamides is the thionation of the corresponding amide (3-bromobenzamide). This is often achieved using sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). researchgate.net These reagents are highly effective for converting the carbonyl group of an amide into a thiocarbonyl group. For instance, a procedure involving tetraphosphorus (B14172348) decasulfide in combination with sodium carbonate in tetrahydrofuran (B95107) (THF) has been established as an optimal thionation method. thieme-connect.de This mixture generates a soluble thionating reagent in situ, which enhances reaction efficiency. thieme-connect.de
Alternatively, a prominent pathway for synthesizing primary aromatic thioamides involves the direct reaction of aromatic nitriles with a sulfur source. researchgate.net A notable method utilizes sodium hydrogen sulfide (NaSH) in conjunction with magnesium chloride (MgCl₂) in dimethylformamide (DMF). researchgate.net This approach successfully converts aromatic nitriles to primary thioamides in high yields, often between 80-99%, and avoids the use of hazardous hydrogen sulfide gas. researchgate.net In this case, NaSH acts as the primary sulfur-donating reagent, while MgCl₂ is believed to activate the nitrile group, facilitating the nucleophilic attack of the hydrosulfide ion.
While the primary synthesis of this compound from its nitrile or amide precursor is often reagent-driven rather than catalytic, catalysts play a crucial role in the synthesis of its precursors or in subsequent reactions. For example, the synthesis of a precursor like 3-bromonitrobenzene can be achieved by the bromination of nitrobenzene (B124822) using bromine in oleum, a reaction that can be catalyzed by iodine. google.com Furthermore, in reactions where this compound is used as a starting material, various catalysts are employed. For instance, its reaction with β,β-dichloro-α-amino-acrylonitrile to form a cyanothiazole derivative is facilitated by an acidic catalyst such as p-toluenesulfonic acid. google.com More advanced applications include the use of palladium complexes, like the Buchwald precatalysts, for cross-coupling reactions involving C-Br bonds, highlighting the synthetic versatility of the compound. sigmaaldrich.com Copper oxides (Cu₂O) have also been used as photocatalysts for the oxidative cyclization of thioamides to form 1,2,4-thiadiazoles. rsc.org
Table 1: Key Reagents in the Synthesis of this compound
| Precursor | Reagent(s) | Role of Reagent | Typical Yield |
|---|---|---|---|
| 3-Bromobenzamide | Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) | Sulfurizing agent; converts carbonyl to thiocarbonyl. researchgate.net | High |
| 3-Bromobenzonitrile | Sodium Hydrogen Sulfide (NaSH) and Magnesium Chloride (MgCl₂) | NaSH provides the sulfur atom; MgCl₂ activates the nitrile group. researchgate.net | 80-99% researchgate.net |
Influence of Reaction Conditions on Selectivity and Yield
The conditions under which the synthesis of this compound is performed have a profound impact on the reaction's outcome, particularly on the yield and purity (selectivity) of the final product. Key parameters include temperature, solvent, and reaction time.
Solvent: The choice of solvent is equally crucial and can influence both reaction efficiency and selectivity. The synthesis of thioamides has been successfully carried out in various polar organic solvents, including acetonitrile (B52724), dimethylformamide (DMF), and tetrahydrofuran (THF). researchgate.netthieme-connect.degoogle.com
Acetonitrile was used as the solvent in the synthesis of a thiazole (B1198619) from this compound, indicating its suitability for reactions involving this compound. google.com
Dimethylformamide (DMF) is the solvent of choice for the reaction of nitriles with sodium hydrosulfide and magnesium chloride, likely due to its ability to dissolve the inorganic reagents and stabilize charged intermediates. researchgate.net
Tetrahydrofuran (THF) is used in thionation reactions with Lawesson's reagent or P₄S₁₀/Na₂CO₃, where it serves as a suitable medium for the in situ generation of the active sulfurizing agent. thieme-connect.de
The solvent can also play a more active role. In some catalytic systems, coordinating solvents like THF or acetonitrile can inhibit the catalyst by binding to its active sites. lancs.ac.uk Therefore, non-coordinating solvents are sometimes preferred to maintain high catalytic activity. lancs.ac.uk The polarity and coordinating ability of the solvent can thus be tuned to optimize the reaction pathway, favoring the desired product and suppressing the formation of impurities. nih.gov
Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the starting material. Monitoring the reaction's progress, often by techniques like thin-layer chromatography (TLC), is standard practice to determine the optimal endpoint. thieme-connect.de For instance, the reaction of this compound to form a cyanothiazole was conducted for 5 hours. google.com Stopping the reaction too early results in a low yield, while extending it unnecessarily can increase the likelihood of side reactions or product degradation, again impacting the final yield and purity.
Table 2: Influence of Reaction Conditions on Synthesis
| Condition | Parameter | Influence on Reaction | Example |
|---|---|---|---|
| Temperature | 70 °C | Optimized to balance reaction rate and minimize byproducts. google.com | Synthesis of a 2-(3'-bromophenyl)-4-cyanothiazole. google.com |
| Solvent | Acetonitrile | Polar organic solvent suitable for reactions with thioamides. google.com | Used in thiazole synthesis from this compound. google.com |
| Dimethylformamide (DMF) | High polarity, dissolves reagents well for nitrile to thioamide conversion. researchgate.net | Synthesis of aromatic thioamides from nitriles. researchgate.net | |
| Tetrahydrofuran (THF) | Used for thionation reactions with P₄S₁₀-based reagents. thieme-connect.de | Thionation of amides. thieme-connect.de | |
| Reaction Time | 5 hours | Ensures complete consumption of starting material for maximum yield. google.com | Reaction of this compound to form a thiazole derivative. google.com |
Advanced Structural Characterization and Spectroscopic Analysis
Single-Crystal X-ray Diffraction Studies of 3-Bromothiobenzamide and its Derivatives
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In halogenated organic compounds like this compound, halogen bonds and hydrogen bonds are particularly significant. nih.govnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region on an adjacent molecule. wikipedia.org
In the crystal structures of derivatives like N-(4'-methoxyphenyl)-3-bromothiobenzamide, halogen bonds, including C−Br⋯N and dihalogen Br⋯Br interactions, are crucial in dictating the crystal packing. researchgate.net These interactions can be highly directional and compete with or work in concert with more conventional hydrogen bonds. researchgate.netmdpi.com The stability of a particular crystalline phase is often a result of the optimization of these intermolecular forces, which allows for more energetically effective packing. nih.gov For instance, a more planar molecular structure in one polymorph of N-(4'-methoxyphenyl)-3-bromothiobenzamide, the β form, is believed to facilitate stronger and more numerous intermolecular interactions, rendering it the most stable phase at room temperature despite the higher conformational energy of the individual molecule. nih.gov The interplay between hydrogen and halogen bonds is a key element in crystal engineering, influencing the supramolecular architecture of the solid state. nih.govrsc.org
Conformational analysis in the solid state examines the specific three-dimensional shape adopted by a molecule within a crystal lattice. ethz.ch Molecules can often exist as different conformational isomers (conformers), and it is possible for these different conformers to crystallize into distinct crystal forms, a phenomenon known as conformational polymorphism. researchgate.net
Table 1: Crystallographic Data for the Polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide This interactive table summarizes key crystallographic parameters identified for the different polymorphs of a this compound derivative. researchgate.netnih.gov
| Parameter | α-form | β-form | γ-form |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| Color | Yellow | Orange | Yellow |
| Molecular Conformation | Non-planar | Planar | Non-planar |
| Relative Stability | Metastable | Most Stable | Metastable |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds)
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for characterizing chemical compounds by probing their interaction with electromagnetic radiation. Methods such as NMR, Raman, and Infrared spectroscopy provide valuable data on molecular structure, bonding, and functional groups, often complementing the information obtained from X-ray diffraction.
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is an atomic-level technique used to investigate the structure and dynamics of materials in their solid phase. nih.gov Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions lead to significant line broadening. preprints.org Techniques like Magic-Angle Spinning (MAS) are employed to counteract these effects and achieve high-resolution spectra. nih.gov
SSNMR is particularly powerful for studying polymorphism. acs.org Because the chemical shift of a nucleus is highly sensitive to its local electronic environment, different crystal packing arrangements and molecular conformations in polymorphs will result in distinct SSNMR spectra. acs.orgrsc.org For a compound like this compound, ¹³C and ¹⁵N SSNMR could be used to differentiate between potential polymorphs by identifying variations in the chemical shifts of the carbon and nitrogen atoms. This allows for the characterization of crystalline phases that may not be suitable for single-crystal X-ray analysis.
FT-Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and lattice vibrations (phonons) of a material. tubitak.gov.tr It is based on the inelastic scattering of monochromatic light, usually from a laser source. soton.ac.uk The resulting Raman spectrum consists of peaks corresponding to the vibrational modes of the molecule.
This technique is highly sensitive to the symmetry and conformational state of molecules in a crystal. scifiniti.com Consequently, FT-Raman is an effective tool for distinguishing between different polymorphs, which often exhibit subtle but measurable differences in their vibrational spectra. schweizerbart.de In the case of the N-(4'-methoxyphenyl)-3-bromothiobenzamide polymorphs, FT-Raman spectroscopy was used to examine and differentiate the α, β, and γ forms. researchgate.netnih.gov Each form presented a unique spectral fingerprint, reflecting the differences in molecular conformation and intermolecular interactions within their respective crystal lattices. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is another form of vibrational spectroscopy that measures the absorption of infrared radiation by a sample. tubitak.gov.tr The Attenuated Total Reflectance (ATR) sampling technique is particularly well-suited for solid samples, as it requires minimal to no sample preparation. mt.comspecac.com In ATR-FTIR, an infrared beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. researchgate.net
Like FT-Raman, FTIR-ATR spectroscopy is sensitive to the molecular conformation and hydrogen-bonding environment of a compound. rsc.org Studies on the polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide demonstrated that FTIR-ATR could effectively distinguish between the different crystalline forms. researchgate.netnih.gov Variations in the positions and intensities of absorption bands, particularly those associated with the N-H and C=S groups involved in hydrogen bonding, provide a clear basis for identifying each polymorph. researchgate.net
Table 2: Key Spectroscopic Bands for Distinguishing Polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide This table presents characteristic vibrational frequencies from FT-Raman and FTIR-ATR spectra that help differentiate the polymorphs of a this compound derivative. Frequencies are in cm⁻¹. researchgate.netnih.gov
| Spectroscopic Technique | Vibrational Mode | α-form (cm⁻¹) | β-form (cm⁻¹) | γ-form (cm⁻¹) |
| FT-Raman | Thioamide C=S stretch | ~630 | ~645 | ~635 |
| FTIR-ATR | N-H stretch | ~3380 | ~3350 | ~3370 |
| FTIR-ATR | Amide II (N-H bend) | ~1520 | ~1535 | ~1525 |
Ultraviolet-Visible (UV/Vis) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ubbcluj.ro When a molecule absorbs photons of a specific wavelength, its electrons are promoted from a ground electronic state to a higher energy excited state. ubbcluj.ro The wavelength at which absorption occurs (λmax) and the intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for light absorption.
In molecules like this compound, the expected chromophores would be the phenyl ring and the thioamide group (-C(=S)NH2). The electronic transitions are typically of the π → π* and n → π* types. The π → π* transitions, usually of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system and the C=S double bond. The n → π* transitions, which are generally less intense, involve the promotion of a non-bonding electron (from the sulfur or nitrogen atom) to a π* antibonding orbital. ubbcluj.roslideshare.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region |
| π → π | Phenyl ring, Thioamide (C=S) | Ultraviolet |
| n → π | Thioamide (S, N atoms) | Ultraviolet/Visible |
This table is based on general principles of UV/Vis spectroscopy as specific experimental data for this compound was not found in the search results.
Mass Spectrometry for Intermediate Identification
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the context of chemical reactions, mass spectrometry, particularly techniques like Electrospray Ionization (ESI-MS), is invaluable for detecting and characterizing transient reaction intermediates. nih.gov The identification of these fleeting species can provide crucial insights into the reaction mechanism. nih.govuvic.ca
For this compound, while no specific studies detailing the experimental identification of its reaction intermediates using mass spectrometry were found, predicted mass spectral data is available. This data can be useful for identifying the compound and its potential adducts in a mass spectrum. The predicted collision cross-section (CCS) values also provide information about the ion's shape in the gas phase. uni.lu
The fragmentation of this compound in a mass spectrometer would be expected to follow patterns characteristic of aromatic bromo compounds and thioamides. Key fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the thioamide group.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]+ | 215.94771 | 124.1 |
| [M+Na]+ | 237.92965 | 127.1 |
| [M+NH4]+ | 232.97425 | 130.1 |
| [M+K]+ | 253.90359 | 126.0 |
| [M-H]- | 213.93315 | 125.8 |
| [M+Na-2H]- | 235.91510 | 128.6 |
| [M]+ | 214.93988 | 124.2 |
| [M]- | 214.94098 | 124.2 |
Data sourced from PubChemLite, representing predicted values calculated using CCSbase. uni.lu These are not experimentally determined values for reaction intermediates.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.orgresearchgate.net It has proven to be a valuable tool for predicting a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. nih.gov
Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule, thereby predicting its most stable three-dimensional structure. qcware.comstorion.ru For 3-Bromothiobenzamide, DFT calculations, often employing hybrid functionals like B3LYP, are used to perform geometry optimization. wikipedia.org This process systematically adjusts the atomic coordinates to minimize the forces on the atoms, resulting in an optimized molecular geometry. qcware.comstorion.ru
The electronic structure of this compound, which describes the arrangement and energies of its electrons, is also determined through these calculations. A change in the geometry, such as variations in bond lengths and angles, can lead to significant changes in the electronic structure. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.905 | ||
| C=S | 1.678 | ||
| C-N | 1.345 | ||
| C-C-Br | 119.5 | ||
| C-C=S | 121.3 | ||
| S=C-N | 124.8 | ||
| Br-C-C-C | |||
| S=C-C-C | |||
| Note: This data is illustrative and would be derived from specific DFT calculations. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more reactive.
For this compound, the electron density in the HOMO is typically distributed over the thioamide group and the phenyl ring, while the LUMO density is also delocalized across the molecule. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net The electronic density distribution, often visualized using molecular electrostatic potential (MEP) maps, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing further insight into its reactive sites. orientjchem.org
Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)
| Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -1.82 |
| HOMO-LUMO Gap | 4.72 |
| Note: This data is illustrative and would be derived from specific DFT calculations. |
DFT calculations can accurately predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, providing information on excitation energies and oscillator strengths. mpg.de By comparing the computationally predicted spectra with experimental data, the accuracy of the theoretical model and the structural assignments can be validated. For this compound, theoretical predictions can help in the assignment of vibrational modes observed in experimental IR and Raman spectra.
Analysis of Molecular Orbitals (HOMO/LUMO) and Electronic Density Distributions
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. cresset-group.com For flexible molecules like this compound, which can exist in different spatial arrangements or conformations, MD simulations can explore the conformational landscape and identify low-energy, stable conformations. mun.camdpi.com The conformation of a molecule can significantly impact its physical properties and biological activity. mun.ca While DFT is excellent for stationary points on the potential energy surface, MD allows for the exploration of the dynamic behavior and conformational flexibility of the molecule in different environments, such as in solution. mdpi.com
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. sumitomo-chem.co.jprsc.org These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. sumitomo-chem.co.jp
A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for a reaction to occur. numberanalytics.com Locating and characterizing transition states is a key aspect of understanding reaction kinetics and mechanisms. princeton.edu For reactions involving this compound, quantum chemical methods can be used to calculate the geometry and energy of the transition state. arxiv.org This information allows for the determination of the activation energy, which is directly related to the reaction rate. sumitomo-chem.co.jp The analysis of the vibrational frequencies of the transition state structure confirms its nature, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. stackexchange.com This analysis can provide insights into how substituents, such as the bromo group in this compound, influence the reactivity and the mechanism of reactions it participates in.
Energy Profiles of Reaction Pathways
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the energy landscape of the reaction pathway. This involves calculating the potential energy of the system as the reactants are converted into products, passing through various transition states and intermediates. The resulting energy profile offers critical insights into the reaction's feasibility, rate, and mechanism. For reactions involving thioamides like this compound, theoretical modeling helps to understand their formation and reactivity.
The energy profile of a reaction is a theoretical plot of the total energy of the reacting species as a function of the reaction coordinate. The reaction coordinate is a geometric parameter that changes during the conversion of reactants to products, such as a bond length or angle. Key features of an energy profile include:
Transition States (TS): The highest energy points on the reaction pathway between reactants and products or between intermediates. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. unizin.org
Intermediates (I): Local energy minima along the reaction pathway. These are species that are formed in one elementary step and consumed in a subsequent step. libretexts.org
Density Functional Theory (DFT) is a common computational method used to calculate the energies of these species and map the reaction pathway. rsc.orgresearchgate.net
Conformational Energy Analysis
Even for an isolated molecule, computational methods can provide insights into its relative stability and conformational preferences. A study on N-(4'-methoxyphenyl)-3-bromothiobenzamide, a derivative of this compound, used computational methods to investigate the energy of its different spatial arrangements (conformers). The calculations indicated that the molecular conformation found in the alpha (α) polymorph is the most energetically preferred in the gas phase, although only by a small margin of approximately 2 kJ/mol over the gamma (γ) conformation. researchgate.net The planar molecular structure observed in the beta (β) polymorph was calculated to be significantly less stable, by about 10-14 kJ/mol. researchgate.net This destabilization is attributed to steric hindrance in the planar form. However, experimental data suggested that the β polymorph is the most stable crystalline form at room temperature, highlighting that intermolecular forces in the crystal lattice can overcome small conformational energy differences. researchgate.net
| Conformer | Relative Energy (kJ/mol) | Structural Characteristic |
|---|---|---|
| α-form | 0 (Reference) | Energetically preferred in gas phase |
| γ-form | ~2 | Slightly less stable than α-form |
| β-form | 10 - 14 | Planar structure, significantly destabilized |
Energy Profiles of Thioamide Synthesis
| Product Formed | Thermodynamic Favorability | Energy of Reaction |
|---|---|---|
| Benzamide | More Favorable | Lower Energy |
| Thiobenzamide (B147508) | Less Favorable | Higher Energy |
| Species | Relative Gibbs Energy (kcal/mol) | Relative Enthalpy (kcal/mol) |
|---|---|---|
| [(DMSO)Pd(O₂CCH₃)(Ar)] (Reactant Complex) | 0.0 | 0.0 |
| Transition State (Protonation) | +21.4 | +21.4 |
| Transition State (MeNCS Insertion) | +16.3 | +16.1 |
| Thioamide Product Complex | -10.7 | -21.7 |
Coordination Chemistry and Ligand Design
3-Bromothiobenzamide as a Ligand in Metal Complexes
This compound is anticipated to be a versatile ligand. The thioamide functional group, -C(S)NH₂, is not planar, and the presence of lone pairs on both the sulfur and nitrogen atoms allows for multiple modes of bonding to a metal center. The electronic properties of the ligand are influenced by the brominated phenyl ring. The bromine atom, being an electron-withdrawing group, can modulate the electron density on the thioamide moiety, thereby influencing the strength and nature of the metal-ligand bond.
Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes with thiobenzamide-type ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. tjnpr.orgmdpi.comscispace.com A general procedure involves dissolving the thiobenzamide (B147508) ligand in a solvent like ethanol (B145695), methanol, or a mixture including dichloromethane, and adding a solution of the metal salt, such as a chloride or nitrate (B79036) salt of copper, nickel, palladium, or platinum. researchgate.netresearchgate.netrsc.org
The reaction mixture is often heated under reflux for a period ranging from a few hours to overnight to ensure the completion of the reaction. rsc.org Upon cooling, the resulting metal complex, which is often a colored precipitate, can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. scispace.comresearchgate.net For instance, the synthesis of palladium(II) complexes with N,N-disubstituted-N'-(benzoyl)thiourea ligands has been successfully carried out in ethanol at room temperature. researchgate.net Similarly, ruthenium(II) complexes with thiobenzamide (TBz) have been prepared by reacting the ligand with a ruthenium precursor in an ethanol/water mixture. researchgate.net The stoichiometry of the reactants (metal-to-ligand molar ratio) is a critical parameter that can be adjusted to control the final structure of the complex, often yielding complexes with a 1:2 metal-to-ligand ratio. researchgate.net
Coordination Modes and Geometries of Metal-3-Bromothiobenzamide Complexes
Thiobenzamide and its derivatives can coordinate to metal ions in several ways, primarily dictated by the reaction conditions and the nature of the metal ion.
Monodentate Coordination: The ligand can act as a neutral monodentate ligand, bonding exclusively through its soft sulfur atom. researchgate.netunacademy.com This is a common mode for soft metal ions like palladium(II), which have a high affinity for sulfur donors. In such cases, the resulting complexes, for example [PdCl₂(HL-κS)₂], often adopt a square planar geometry. researchgate.net
Bidentate Chelation: Following deprotonation of the amide nitrogen, the resulting anionic ligand can act as a bidentate chelating agent, coordinating through both the sulfur and the nitrogen or oxygen (in the case of benzoylthioureas) atoms. researchgate.netmdpi.com This creates a stable five- or six-membered chelate ring. For example, bis(N,N-di-n-propyl-N′-(4-fluorobenzoyl)thioureato) nickel(II) features a bidentate ligand coordinating through its S and O atoms, resulting in a square-planar geometry around the Ni(II) center. mdpi.com
Bridging Coordination: In polynuclear complexes, the thioamide ligand can act as a bridge between two or more metal centers. unacademy.com For instance, in some dimeric silver(I) complexes, two thioamide ligands bridge two metal ions via their sulfur atoms, forming a central Ag₂(μ-S)₂ core. unacademy.com
The coordination number and geometry are highly dependent on the metal ion. d⁸ metal ions like Ni(II), Pd(II), and Pt(II) frequently form four-coordinate square planar complexes. researchgate.netmdpi.commdpi.com Other metals, such as Ru(II) or Co(II), are more likely to form six-coordinate octahedral complexes. researchgate.netmdpi.comrsc.org
| Metal Ion | Ligand Type (Analogue) | Coordination Mode | Observed Geometry | Reference |
|---|---|---|---|---|
| Ni(II) | N,N-dialkyl-N′-(fluorobenzoyl)thiourea | Bidentate (S, O) | Square-Planar | mdpi.com |
| Pd(II) | N,N-dialkyl-N′-(benzoyl)thiourea | Monodentate (S) or Bidentate (S, O) | Square-Planar | researchgate.net |
| Ru(II) | Thiobenzamide (TBz) | Unavailable | Octahedral | researchgate.net |
| Ag(I) | Heterocyclic Thioamide | Monodentate (S) or Bridging (μ-S) | Tetrahedral (distorted) | unacademy.com |
| Cu(II) | N,N-dialkyl-N′-(fluorobenzoyl)thiourea | Bidentate (S, O) | Unavailable | mdpi.com |
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds are direct consequences of the interaction between the metal's d-orbitals and the ligands. hud.ac.uk These properties are determined by the number of unpaired d-electrons in the central metal ion, which in turn depends on the metal's oxidation state, its coordination number, and the strength of the ligand field. nih.govresearchgate.net
Diamagnetic Complexes: Complexes with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field. libretexts.org This is common for d¹⁰ ions like Zn(II) or for low-spin d⁸ ions in square planar geometries, such as Pd(II) and Pt(II). researchgate.netresearchgate.net Low-spin d⁶ octahedral complexes, such as those often formed by Co(III) or Ru(II), are also diamagnetic. researchgate.netresearchgate.net
Paramagnetic Complexes: Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. libretexts.org The strength of this attraction, measured as the magnetic moment, increases with the number of unpaired electrons. hud.ac.uk For many first-row transition metals, complexes can be either high-spin (maximum unpaired electrons) or low-spin (minimum unpaired electrons), depending on whether the ligand field splitting energy (Δ) is smaller or larger than the electron pairing energy. researchgate.net Thioamides, with their sulfur donor, are relatively soft ligands and their position in the spectrochemical series can vary, leading to either high- or low-spin complexes depending on the specific metal and co-ligands.
| Metal Ion & Configuration | Geometry | Spin State | Expected Unpaired Electrons (n) | Expected Magnetic Behavior | Reference |
|---|---|---|---|---|---|
| Pd(II), d⁸ | Square Planar | Low-spin | 0 | Diamagnetic | researchgate.netresearchgate.net |
| Pt(IV), d⁶ | Octahedral | Low-spin | 0 | Diamagnetic | researchgate.net |
| Ru(II), d⁶ | Octahedral | Low-spin | 0 | Diamagnetic | researchgate.netresearchgate.net |
| Cu(II), d⁹ | Square Planar / Distorted Octahedral | N/A | 1 | Paramagnetic | researchgate.netresearchgate.net |
| Co(II), d⁷ | Octahedral | High-spin or Low-spin | 3 or 1 | Paramagnetic | rsc.org |
Reactivity of this compound within Coordination Spheres
Once a ligand is bound to a metal center, its reactivity can be significantly altered compared to the free ligand. The ligand is no longer a simple "spectator" but can become an active participant in the chemical and biological properties of the complex. tjnpr.orgatlanticoer-relatlantique.ca
Coordination to a metal can activate the thioamide ligand for various reactions. For example, studies on ruthenium(II) complexes containing thiobenzamide have shown that these compounds exhibit significant cytotoxic activity against cancer cell lines. researchgate.net This biological reactivity suggests that the complex, as a whole, interacts with cellular targets like DNA. One study on a related nitrosyl ruthenium complex demonstrated that the compound could induce DNA degradation in the presence of hydrogen peroxide, highlighting the intricate reactivity that arises from the interplay between the metal, the primary ligands, and the biological environment. researchgate.net
Design Principles for Novel Ligands Based on Thiobenzamide Scaffolds
The thiobenzamide structure serves as a versatile scaffold for designing novel ligands with tailored properties for specific applications in catalysis, materials science, or medicinal chemistry. chemrxiv.org The design process is guided by several key principles:
Tuning Electronic Properties: The electronic character of the ligand can be systematically modified by introducing different substituents onto the phenyl ring. The 3-bromo substituent in this compound is an example of this. Halogens, nitro groups, or methoxy (B1213986) groups can alter the electron density at the sulfur and nitrogen donor atoms, which in turn modifies the ligand's field strength and the stability of the resulting metal complex. researchgate.net
Controlling Steric Environment: The steric bulk around the metal center can be controlled by placing substituents on the amide nitrogen. Replacing the hydrogen atoms of the -NH₂ group with alkyl or aryl groups can influence the coordination number of the metal, favor specific geometries, and stabilize unusual oxidation states by preventing the approach of other molecules. tjnpr.org This steric control is crucial for tuning the selectivity of metal catalysts.
Application of the Hard and Soft Acids and Bases (HSAB) Principle: The thioamide group contains a soft sulfur donor and a harder nitrogen donor. According to the HSAB principle, the soft sulfur atom will preferentially bind to soft Lewis acidic metal ions like Ag(I), Pd(II), Pt(II), and Hg(II). This principle guides the selection of appropriate metal ions to form stable complexes with thiobenzamide-based ligands.
Incorporating Chelation: The stability of a metal complex can be significantly enhanced through the chelate effect. By designing the thiobenzamide scaffold to be a bidentate or polydentate ligand, more stable complexes are formed compared to those with analogous monodentate ligands. This is exemplified by N-benzoylthiourea derivatives, which can chelate to a metal via both sulfur and oxygen, forming a stable ring structure and leading to robust metal complexes. researchgate.netmdpi.com This strategy is fundamental in creating effective metal-based drugs and catalysts. unacademy.com
By systematically applying these principles, chemists can rationally design new ligands based on the thiobenzamide scaffold to create coordination compounds with desired geometries, stabilities, and reactivities for targeted applications. chemrxiv.org
Polymorphism and Solid State Chemistry
Identification and Characterization of Polymorphic Forms of 3-Bromothiobenzamide Derivatives
Research into the derivatives of this compound has led to the successful identification and characterization of multiple polymorphic forms. A notable example is N-(4'-methoxyphenyl)-3-bromothiobenzamide, for which three distinct conformational polymorphs have been isolated and analyzed using single-crystal X-ray diffraction. nih.gov These polymorphs, designated as alpha (α), beta (β), and gamma (γ), are distinguishable by their colors. nih.gov
The characterization of these forms was accomplished through a combination of analytical techniques, including Fourier-transform (FT) Raman and infrared (IR) spectroscopy, UV/Vis spectroscopy, and differential scanning calorimetry (DSC). nih.gov These methods provide detailed information about the molecular structure and the packing arrangement within the crystal lattice of each polymorph. nih.gov
Table 1: Identified Polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide
| Polymorph | Color | Crystal System | Space Group |
|---|---|---|---|
| α-form | Yellow | Orthorhombic | P2₁2₁2₁ |
| β-form | Orange | Monoclinic | P2₁/c |
| γ-form | Yellow | Monoclinic | P2₁/c |
Data sourced from Bashkirava et al. (2007). nih.gov
The polymorphism observed in N-(4'-methoxyphenyl)-3-bromothiobenzamide is classified as conformational polymorphism. nih.gov This means that the different crystal structures arise from the existence of different stable conformations (rotational isomers or rotamers) of the same molecule. researchgate.netresearchgate.net The flexibility of the molecule allows it to adopt various shapes, and these different conformers can then pack into distinct crystal lattices. researchgate.net
The impact of this conformational difference on the solid-state properties is significant. The most apparent effect is the color difference between the polymorphs, with the α and γ forms being yellow and the β form being orange. nih.govacs.org This phenomenon, known as color polymorphism, is directly linked to the molecular conformation, which influences the extent of π-conjugation within the molecule and thus alters its electronic absorption spectrum. acs.org
Computational studies on an isolated molecule of N-(4'-methoxyphenyl)-3-bromothiobenzamide in the gas phase show that the conformation found in the α polymorph is the most energetically preferred, followed closely by the γ conformation. nih.gov The planar conformation characteristic of the β polymorph is significantly less stable, by about 10-14 kJ mol⁻¹, in the isolated state. nih.gov This highlights that the stability of a polymorph is not solely dependent on the intrinsic energy of the molecular conformer but is a delicate balance between intramolecular energetics and the intermolecular interactions within the crystal lattice. researchgate.net
Despite the higher energy of its molecular conformation in the gas phase, experimental evidence from thermal analysis indicates that the orange β polymorph of N-(4'-methoxyphenyl)-3-bromothiobenzamide is the most thermodynamically stable crystalline phase at room temperature. nih.govresearchgate.net This reversal of stability is attributed to the efficiency of the crystal packing. researchgate.net The relative planarity of the molecule in the β form allows for more numerous and stronger intermolecular interactions, leading to a more stable crystal lattice that compensates for the less favorable molecular conformation. nih.gov
The thermodynamic relationship between polymorphs can be described as either enantiotropic (where one form can reversibly transform into another at a specific temperature) or monotropic (where one form is always more stable than the other). researchgate.net For one polymorphic system, thermal analysis indicated that a yellow form and an orange form were enantiotropically related, while a third polymorph was monotropically related to the other two. researchgate.net
Phase transformations between polymorphs can be induced by temperature changes. researchgate.net For instance, the γ-form of N-(4'-methoxyphenyl)-3-bromothiobenzamide undergoes a phase transition at a low temperature, between 118 and 115 K, changing its crystal symmetry to a triclinic space group (P-1). researchgate.net Such transformations can be monitored using techniques like differential scanning calorimetry (DSC) and variable temperature powder X-ray diffraction. researchgate.netnih.gov
Conformational Polymorphism and its Impact on Solid-State Properties
Crystallization Techniques for Polymorph Control
Controlling which polymorphic form crystallizes from a solution is a significant challenge in chemical and pharmaceutical manufacturing. engineering.org.cn The selective crystallization of a desired polymorph can be achieved by carefully manipulating various experimental conditions. rsc.org
Key factors that influence polymorphic outcomes include:
Solvent: The choice of solvent is critical. The polarity and hydrogen-bonding capability of the solvent can influence which conformer is more stable in solution and which crystal form nucleates. engineering.org.cn
Temperature: Crystallization temperature and cooling rate affect nucleation and growth kinetics. engineering.org.cn Rapid cooling and high supersaturation often yield metastable polymorphs, as they are kinetically favored. engineering.org.cn Slower processes under lower supersaturation are more likely to produce the most thermodynamically stable form. acs.org
Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution provides a template for crystallization, promoting the growth of that specific form and bypassing the stochastic nature of nucleation. themedicinemaker.com
Additives: The presence of impurities or specifically chosen additives can inhibit the growth of certain polymorphs while promoting others. rsc.org
By systematically screening these variables, it is possible to design a crystallization process that consistently produces a specific, desired polymorph. ardena.com
Influence of Intermolecular Interactions on Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. researchgate.netacs.org In the case of N-(4'-methoxyphenyl)-3-bromothiobenzamide, the superior stability of the β polymorph is a direct result of its more effective crystal packing, which maximizes favorable intermolecular contacts. nih.gov The planar molecular shape allows the molecules to pack more closely together, enhancing the strength of the collective non-covalent interactions. nih.govresearchgate.net
The specific types of interactions that stabilize the crystal structures of thiobenzamide (B147508) derivatives are varied and crucial for determining the final packing arrangement. scirp.org These can include conventional hydrogen bonds, as well as weaker but cumulatively significant interactions.
Table 2: Key Intermolecular Interactions in Thiobenzamide Derivatives and Related Crystal Structures
| Interaction Type | Description | Significance |
|---|---|---|
| Halogen Bonds | Non-covalent interaction involving a halogen atom (e.g., C—Br⋯N). | Plays a crucial role in determining the crystal packing. researchgate.net |
| Dihalogen Interactions | Interactions between two halogen atoms (e.g., Br⋯Br). | Competes with other weak interactions to direct the crystal structure. researchgate.netmdpi.com |
| Hydrogen Bonds | e.g., N-H···S, C-H···O, N-H···O. | Strong directional interactions that often form primary structural motifs. researchgate.netcardiff.ac.uk |
| π-π Stacking | Interactions between aromatic rings. | Contributes to the stabilization of layered or stacked structures. mdpi.com |
| C-H···π Interactions | A hydrogen atom on a C-H bond interacting with a π-system. | A common weak interaction that helps to consolidate the overall packing arrangement. scirp.orgmdpi.comacs.org |
Analysis of crystal structures shows that halogen bonds, such as C—Br⋯N, and dihalogen interactions (Br⋯Br) can be critically important in directing the assembly of these molecules in the solid state. researchgate.netmdpi.com These interactions successfully compete with other potential intermolecular forces to define the final crystal packing. researchgate.net The study of these intricate networks of non-covalent bonds is essential for understanding why a particular polymorphic form is adopted and for the rational design of new crystalline materials. rsc.org
Reactivity and Derivatization of 3 Bromothiobenzamide
Nucleophilic Substitution Reactions Involving the Bromine Atom
The 3-bromothiobenzamide molecule possesses a bromine atom attached to the benzene (B151609) ring, which is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile, an electron-rich species, replaces the bromine atom. The reactivity of the bromine atom in nucleophilic substitution is enhanced compared to an unsubstituted benzene ring due to the electron-withdrawing nature of the thioamide group. This effect, however, is influenced by the position of the substituent on the aromatic ring.
For instance, in related bromo-substituted thiobenzamides like 4-bromothiobenzamide, the bromine atom's reactivity makes it a valuable precursor in the synthesis of various organic compounds. chemimpex.com This reactivity allows for the introduction of different functional groups at the bromine-substituted position, leading to the formation of diverse derivatives. The general scheme for a nucleophilic substitution reaction on this compound can be represented as follows:
General Reaction Scheme:
3-Br-C₆H₄-CSNH₂ + Nu⁻ → 3-Nu-C₆H₄-CSNH₂ + Br⁻
(where Nu⁻ represents a nucleophile)
The success and rate of these substitution reactions depend on several factors, including the strength of the nucleophile, the reaction conditions (e.g., temperature, solvent), and the presence of any catalysts. Common nucleophiles that can be employed include hydroxides, alkoxides, cyanides, and amines. chemguide.co.ukbyjus.com The substitution can proceed through different mechanisms, such as the SNAr (nucleophilic aromatic substitution) mechanism, which is common for aryl halides.
| Reactant | Nucleophile | Product |
| This compound | Hydroxide ion (OH⁻) | 3-Hydroxythiobenzamide |
| This compound | Cyanide ion (CN⁻) | 3-Cyanothiobenzamide |
| This compound | Ammonia (NH₃) | 3-Aminothiobenzamide |
Reactions at the Thiocarbonyl Group
The thiocarbonyl group (C=S) in this compound is a key site for various chemical transformations, leading to the synthesis of a wide array of heterocyclic compounds and other derivatives.
Cyclization Reactions to Form Heterocyclic Compounds (e.g., Thiazoles, Thiadiazoles)
Thioamides, including this compound, are versatile building blocks for the synthesis of heterocyclic compounds like thiazoles and thiadiazoles. chemimpex.comscispace.com These reactions typically involve the reaction of the thioamide with a bifunctional reagent, leading to the formation of the heterocyclic ring.
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method for preparing thiazoles, which involves the reaction of a thioamide with an α-haloketone. beilstein-journals.org In the case of this compound, this reaction would proceed by the nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to yield a substituted thiazole. The general mechanism involves the formation of an intermediate imidothioate, which then cyclizes. beilstein-journals.org
Thiadiazole Synthesis: 1,2,4-Thiadiazoles can be synthesized from thioamides through oxidative cyclization. rsc.orgrsc.org For example, the photocatalytic oxidative cyclization of thiobenzamides using a Cu₂O catalyst under visible light has been reported to produce 3,5-disubstituted-1,2,4-thiadiazoles. rsc.org This reaction proceeds through the formation of thioamide radical cations. rsc.org Another method involves the reaction of thioamides with reagents like N-chlorosuccinimide (NCS) or iodine to induce oxidative cyclization. The synthesis of 1,3,4-thiadiazoles can be achieved by reacting thiosemicarbazide (B42300) derivatives, which can be derived from thioamides, with strong acids like concentrated sulfuric acid. jrespharm.comchemmethod.com
| Heterocycle | General Reaction |
| Thiazole | Reaction with an α-haloketone (Hantzsch Synthesis) beilstein-journals.org |
| 1,2,4-Thiadiazole | Oxidative cyclization rsc.org |
| 1,3,4-Thiadiazole | Cyclization of derived thiosemicarbazides jrespharm.com |
Oxidative Transformations
The thioamide group is susceptible to oxidation. The sulfur atom in the thiocarbonyl group can be oxidized to form sulfoxides (S=O) or sulfones (SO₂). The oxidation of thioamides can be achieved using various oxidizing agents. For instance, hydrogen peroxide (H₂O₂) can oxidize thiobenzamides to their corresponding S-oxides. researchgate.net These thioamide S-oxides are themselves reactive intermediates that can undergo further transformations. researchgate.net
Formation of Derivatives with Modified Amide Linkages
The amide part of this compound can also be a site for derivatization. While direct modification of the N-H bonds can be challenging, various synthetic strategies allow for the preparation of N-substituted and N,N-disubstituted thioamides. thieme-connect.de The synthesis of amides, and by extension thioamides, can be achieved through various methods, including the reaction of carboxylic acids or their derivatives with amines. researchgate.net For instance, N-alkylation of amides can be performed using alkylating agents in the presence of a base. organic-chemistry.org
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl thioamide |
| Acylation | Acyl chloride, Base | N-Acyl thioamide |
Radical Reactions Involving Thioamidyl Radicals
Radical reactions offer an alternative pathway for the reactivity of thioamides. Thioamidyl radicals can be generated and participate in various transformations. These highly reactive species contain an unpaired electron and can be formed through processes like hydrogen atom abstraction from the N-H bond or through oxidative processes. numberanalytics.com
The formation of thioamide radical cations has been proposed as a key step in the photocatalytic oxidative cyclization of thioamides to form 1,2,4-thiadiazoles. rsc.org These radical cations can then undergo further reactions, such as dimerization and intramolecular cyclization. rsc.org Theoretical calculations have also suggested the involvement of sulfur-centered thioamidyl radicals in certain cascade reactions. capes.gov.br The stability of radical intermediates is a crucial factor in these reactions, with more substituted radicals generally being more stable. srmist.edu.in The study of thiyl radicals, which are sulfur-centered radicals, is an active area of research, particularly in biological systems where they can be formed from cysteine residues. nih.govnih.gov
The general steps in a radical chain reaction include initiation, propagation, and termination. numberanalytics.com In the context of this compound, initiation could involve the generation of a radical species that can then react with the thioamide.
Applications in Materials Science Research
Integration of 3-Bromothiobenzamide in Functional Materials Design
The design of functional materials often relies on the principle of self-assembly, where molecules spontaneously organize into well-defined structures. frontiersin.orgarxiv.org this compound and its derivatives have been utilized in the construction of coordination polymers. rsc.orgnih.govrsc.orgmdpi.com These are multi-dimensional networks of metal ions linked by organic ligands. The specific structure and, consequently, the properties of these polymers are dictated by the coordination geometry of the metal ion and the nature of the organic linker.
The study of conformational preferences in molecules and their tendency to form polymorphic crystalline states is an expanding area of science with importance in material science. researchgate.net The ability of a molecule to adopt different conformations can lead to the formation of conformational polymorphs, which are different crystal structures of the same compound arising from different molecular arrangements. researchgate.net This phenomenon is crucial as the physical and chemical properties of a material can vary significantly between its polymorphic forms. researchgate.net
Derivatives of this compound, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have been shown to exhibit conformational polymorphism. researchgate.net This particular compound has been identified in three different polymorphic forms (yellow α, orange β, and yellow γ), each characterized by distinct molecular conformations and packing arrangements in the crystal lattice. researchgate.net While computational models suggest a preference for the conformation found in the α form in the gas phase, experimental evidence indicates that the β polymorph is the most stable crystalline phase at room temperature due to more effective molecular packing and stronger intermolecular interactions. researchgate.net The study of such systems provides valuable insights into the interplay between intramolecular conformational energies and intermolecular forces in the solid state, which is fundamental for the rational design of functional materials with tailored properties. researchgate.net
Role in the Synthesis of Organic Semiconductors
Organic semiconductors are a class of materials that have gained significant attention for their potential applications in flexible and low-cost electronic devices. mdpi.comnih.gov The performance of these materials is highly dependent on their molecular structure and solid-state packing, which influence charge transport properties. sigmaaldrich.com Thiophene-based materials are among the most widely studied organic semiconductors due to their excellent electronic properties and chemical stability. nih.govsigmaaldrich.com
While direct synthesis routes using this compound for organic semiconductors are not extensively documented in the provided search results, its role as a precursor to thiazole (B1198619) derivatives is highly relevant. google.comgoogle.com Thiazoles are heterocyclic compounds that can be incorporated into the backbone of conjugated polymers or used as building blocks for more complex aromatic systems. The synthesis of 2-(3'-bromophenyl)-4-cyanothiazole from this compound is a documented example. google.com Such thiazole derivatives can be further functionalized and polymerized to create novel organic semiconductors. The design and synthesis of new organic semiconductors often involve the creation of π-conjugated systems, and the thiazole ring derived from this compound can serve as a key component in extending this conjugation. rsc.orgrsc.org
The development of regioregular poly(3-alkylthiophene)s (rrP3ATs) was a significant advancement in the field, leading to materials with improved charge carrier mobility due to their ordered structure. sigmaaldrich.com The synthesis of such polymers often relies on cross-coupling reactions of functionalized monomer units. sigmaaldrich.com Thiazole derivatives obtained from this compound could potentially be used as such monomers in polymerization reactions to produce novel semiconducting polymers with tailored electronic properties.
Development of Optoelectronic Materials
Optoelectronic materials and devices, which involve the interaction of light and electricity, are fundamental to modern technology, with applications ranging from LEDs and solar cells to photodetectors. pageplace.deresearchgate.netmdpi.com The properties of these materials are intrinsically linked to their electronic band structure and ability to absorb and emit light. pageplace.deresearchgate.net
The utility of this compound in this area again stems from its role as a precursor to functional heterocycles. The synthesis of thiazole derivatives from this compound provides a pathway to creating molecules with potential applications in optoelectronics. google.comgoogle.com For instance, the incorporation of such heterocyclic systems into larger conjugated molecules can be used to tune the material's absorption and emission spectra. The study of N-(4'-methoxyphenyl)-3-bromothiobenzamide has shown that its different polymorphic forms exhibit distinct optical properties, as observed through UV/Vis spectroscopy. researchgate.net This highlights how the solid-state arrangement of molecules derived from this compound can influence their interaction with light, a key consideration in the design of optoelectronic materials.
Furthermore, the development of III-V semiconductors, often doped with various elements, is a major area of research for optoelectronic applications. jos.ac.cn While not directly a semiconductor itself, the chemical transformations of this compound can lead to ligands for metal complexes or components of organic-inorganic hybrid materials, which may exhibit interesting optoelectronic properties. utwente.nl
Catalytic Applications
Catalysis is a cornerstone of modern chemistry, enabling the efficient and selective synthesis of a vast array of chemical compounds. energy.govcademix.orgrsc.org Both homogeneous and heterogeneous catalysts play crucial roles in industrial processes and academic research. cademix.orggoogle.com
This compound and its derivatives have been explored as components in catalytic systems, particularly as ligands for transition metal catalysts. The thioamide functional group can coordinate to metal centers, and the presence of the bromo-substituent offers a handle for further functionalization.
A notable example is the use of a palladium complex with a [N,S] ferrocenyl ligand, which was synthesized from a precursor derived from a thiobenzamide (B147508). This catalytic system demonstrated superior activity in a microwave-promoted Heck reaction compared to other systems based on a [N,S] ferrocenyl ligand. researchgate.net The Heck reaction is a powerful carbon-carbon bond-forming reaction widely used in organic synthesis.
Furthermore, the development of dual catalytic systems, where two catalysts work in concert to achieve a transformation not possible with a single catalyst, is a growing area of research. nih.govwikipedia.org Mechanistic studies of such systems are crucial for their optimization. nih.gov While not explicitly mentioning this compound, the principles of using ligands to modulate the properties of metal catalysts are directly applicable. The thioamide moiety of this compound can act as a ligand, influencing the reactivity and selectivity of a metal center in a catalytic cycle.
Understanding the mechanism of a catalytic reaction is essential for improving its efficiency and selectivity. nih.govresearchgate.netresearchgate.netberkeley.edursc.org Mechanistic studies often involve identifying the key intermediates and transition states in the catalytic cycle.
In the context of palladium-catalyzed reactions, mechanistic investigations have revealed the importance of steps such as oxidative addition, migratory insertion, and reductive elimination. researchgate.net For instance, in the oxidative amination of olefins, mechanistic studies have shown that the reaction proceeds through an allylic C(sp3)–H activation step. researchgate.net
While direct mechanistic studies on catalytic cycles involving this compound as a primary component are not detailed in the provided search results, the compound's derivatives can play a role in probing catalytic mechanisms. For example, the electronic and steric effects of the 3-bromo substituent on a ligand derived from this compound could be used to systematically study their influence on the different steps of a catalytic cycle. The principles of catalyst design and mechanistic investigation are general and can be applied to systems incorporating this molecule. nih.govresearchgate.net
This compound as a Component in Catalytic Systems
Biological and Pharmaceutical Research Applications
The fields of biological and pharmaceutical research are constantly seeking new molecular entities with potential therapeutic applications. jbpr.inijbpr.comwjbphs.comijpbms.com Heterocyclic compounds, in particular, form the scaffold of a large number of drugs. nih.gov
This compound serves as a valuable precursor for the synthesis of thiazole derivatives, which are a class of heterocyclic compounds with a wide range of biological activities. google.comgoogle.comnih.gov For example, 2-(3'-bromophenyl)-4-cyanothiazole has been synthesized from this compound. google.com Thiazole-containing compounds have been investigated for their antimicrobial and anticancer properties. nih.govmdpi.com The synthesis of novel thiazole derivatives from readily available starting materials like this compound is therefore a significant area of research in medicinal chemistry. mdpi.com
The study of conformational polymorphism, as seen in derivatives of this compound, also has important implications for the pharmaceutical industry. researchgate.net The different polymorphs of a drug can exhibit different solubilities, dissolution rates, and bioavailabilities, which can affect its therapeutic efficacy. researchgate.net Understanding the factors that control polymorphism is therefore crucial for drug development and formulation.
The research interests in biomedical and pharmaceutical analysis often involve the use of various analytical techniques to study the properties and interactions of biologically active molecules. urfpublishers.com
Precursors for Drug Discovery and Development
In the context of chemical synthesis, a precursor is a compound that participates in a chemical reaction that produces another compound. fiod.nl this compound serves as a precursor in the synthesis of more complex molecules, particularly in the creation of heterocyclic compounds, which are core structures in many pharmaceuticals. thieme-connect.dezioc.ruclockss.org The thioamide group is a key functional group for building different ring systems, such as thiazoles and thiadiazoles. google.commdpi.com
The process of fragment-based drug discovery (FBDD) often utilizes smaller, less complex molecules like this compound to identify initial "hits" that bind to a biological target. These fragments then serve as the starting point for the synthesis of larger, more potent drug candidates. The dual functionality of this compound allows medicinal chemists to systematically modify its structure, adding different chemical groups to the phenyl ring or using the thioamide group to construct new molecular frameworks in the quest for novel therapeutics. google.comepo.org
Use in Investigating Biological Processes and Molecular Interactions
The specific chemical features of this compound make it a useful tool for studying fundamental biological processes at the molecular level. lookchem.com The thioamide group is a bioisostere of the common amide group found in peptides and proteins, but it has different hydrogen bonding capabilities. This allows researchers to substitute a thioamide for an amide to probe how these interactions affect protein folding and drug-receptor binding.
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in how drugs bind to their targets. researchgate.net By studying how molecules like this compound and its derivatives interact with biological macromolecules, scientists can gain insight into the forces that govern molecular recognition. Research on derivatives such as N-(4'-methoxyphenyl)-3-bromothiobenzamide has provided detailed information on how intermolecular forces, including halogen bonds, dictate the arrangement of molecules in a solid state, which is crucial for understanding drug polymorphism. researchgate.netnih.gov
Development of Agrochemical Products
The development of new agrochemicals is essential for crop protection. Halogenated compounds are widely used in the agrochemical industry to enhance the efficacy and selectivity of active ingredients. nih.gov The introduction of a bromine atom into a molecule can alter its physical and chemical properties, which can lead to improved biological activity against pests or weeds. nih.gov
Thioamide and thiourea (B124793) derivatives have been investigated for a range of agrochemical applications, including as fungicides and insecticides. researchgate.netacs.org Research into thiobenzamide derivatives has shown that these compounds can be effective. A Chinese patent, for instance, describes thiobenzamide compounds with chlorine or bromine substituents for use as pest control agents, noting that they inherit high activity while having properties conducive to creating environmentally friendly formulations. google.com The use of halogenated thiobenzanilides (a related class of compounds) has been investigated for their ability to inhibit photosynthesis, a mode of action relevant for herbicides.
Potential for Nanomaterials and Nanotechnology
Nanotechnology involves the manipulation of matter on an atomic and molecular scale, typically dealing with structures between 1 to 100 nanometers in size. nih.gov In this field, thioamides are gaining attention as valuable precursors for the synthesis of metal sulfide (B99878) nanoparticles. acs.orgnih.gov These nanoparticles are semiconductor materials (often called quantum dots) with applications in electronics and photovoltaics. mdpi.com
Thioamide compounds can act as a source of sulfur for the growth of nanocrystals. acs.orgrsc.org When heated in the presence of a metal precursor, the thioamide decomposes, releasing sulfur which then combines with the metal to form a metal sulfide nanocrystal, such as Cadmium Sulfide (CdS) or Indium Sulfide (In₂S₃). nih.govmdpi.com The kinetics of this reaction can be more favorable using thioamides compared to other sulfur sources, allowing for better control over the size and shape of the resulting nanoparticles. acs.orgnih.gov The 3-bromo substituent on the thiobenzamide molecule could also play a role in directing the self-assembly of these nanoparticles into larger, ordered structures. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2227-62-5 |
| Molecular Formula | C₇H₆BrNS |
| Molecular Weight | 216.10 g/mol |
| Melting Point | 118-121 °C |
| Boiling Point | 308.1 °C at 760 mmHg |
| Density | 1.634 g/cm³ |
Table 2: Summary of Research Applications for this compound and Related Compounds
| Application Area | Key Findings |
|---|---|
| Drug Discovery | Serves as a precursor for synthesizing heterocyclic compounds like thiazoles, which are important pharmaceutical scaffolds. google.commdpi.com |
| Molecular Interaction Studies | The thioamide group acts as a hydrogen bond donor/acceptor, and the bromine atom can form halogen bonds, influencing molecular packing and receptor binding. researchgate.net |
| Agrochemicals | Halogenated thiobenzamides are explored for insecticidal and herbicidal properties. researchgate.netgoogle.com |
| Nanotechnology | Acts as a sulfur source for the controlled synthesis of metal sulfide semiconductor nanoparticles (quantum dots). acs.orgnih.govmdpi.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4'-methoxyphenyl)-3-bromothiobenzamide |
| Cadmium Sulfide |
| Indium Sulfide |
| Thiazole |
| Thiadiazole |
| Thiobenzanilide |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The future of 3-Bromothiobenzamide synthesis lies in the development of more efficient, stereoselective, and environmentally benign methodologies. While traditional methods exist, emerging research points toward several promising avenues.
One key area is the development of tandem or domino C-acylation-cyclization processes. eie.gr These reactions, which allow for the formation of multiple chemical bonds in a single operation, could provide rapid access to complex derivatives from simple precursors. eie.gr For instance, a strategy could involve the reaction of an appropriate aryl acetate (B1210297) with a functionalized dioxolane-dione in a tandem sequence to build new heterocyclic systems attached to the this compound core. eie.gr
Another promising direction is the application of modern synthetic protocols that utilize readily available starting materials to generate diverse building blocks. For example, methods developed for the synthesis of N-alkenyl derivatives from N-fluoroalkyl-1,2,3-triazoles could be adapted. uochb.cz Such a pathway can produce stereodefined N-alkenyl products, demonstrating robustness and potential for gram-scale synthesis. uochb.cz The classic Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with a 3-bromopyruvic acid or its ester, represents a foundational method that could be revitalized. acs.org Exploring novel variations of this reaction with diverse substituted bromopyruvates could yield a library of 2-arylthiazole-4-carboxylic acids derived from this compound, opening new avenues for pharmacological research. acs.org
Furthermore, the ligand exchange reaction, a powerful tool in organometallic chemistry, presents an intriguing, albeit complex, synthetic strategy. mdpi.com This method could be used to prepare novel palladacycles, which are valuable intermediates in cross-coupling reactions, allowing for further functionalization of the this compound scaffold. mdpi.com
Table 1: Potential Novel Synthetic Approaches
| Synthetic Strategy | Description | Potential Advantage |
|---|---|---|
| Tandem C-acylation-cyclization | Multiple bond-forming reactions in a single step. eie.gr | Increased efficiency, reduced waste. |
| Stereoselective N-alkenyl synthesis | Conversion of triazoles into functionalized N-alkenyl products. uochb.cz | High stereocontrol and structural diversity. uochb.cz |
| Modified Hantzsch Reaction | Condensation of the thioamide with various α-halo ketones/esters. acs.org | Access to novel thiazole derivatives. acs.org |
Advanced Spectroscopic Techniques for In-Situ Studies
To fully understand the properties and reaction dynamics of this compound, researchers are moving beyond static measurements and toward advanced, in-situ spectroscopic techniques. These methods allow for the real-time observation of chemical processes as they occur. nih.govsemanticscholar.org
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, has already been instrumental in characterizing derivatives of this compound. researchgate.netmnhn.fr Future research will likely employ portable and in-situ versions of these techniques to monitor processes like crystallization, phase transitions between polymorphs, and reaction kinetics in real time. semanticscholar.orgmnhn.fr For example, the conformational polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide have been successfully examined using FT Raman and FTIR (ATR) spectroscopy, highlighting the power of these methods in distinguishing between different crystalline forms. researchgate.net
Synchrotron-based techniques offer unparalleled insight into molecular structure and electronic states. nih.gov The ability to probe the elemental and chemical speciation of materials under relevant environmental conditions makes these methods invaluable for studying potential applications, such as in catalysis or environmental remediation. nih.govsemanticscholar.org Integrating multiple approaches, such as combining X-ray absorption near-edge structure (XANES) with NMR and FTIR, can provide a more complete picture of the molecular transformations. semanticscholar.org
Table 2: Spectroscopic Techniques for In-Situ Analysis
| Technique | Information Provided | Application to this compound |
|---|---|---|
| In-situ FTIR/Raman | Real-time changes in molecular vibrations. mnhn.frmdpi.com | Monitoring polymorphism, reaction kinetics. researchgate.net |
| Synchrotron-based X-ray | Elemental composition and oxidation states. nih.gov | Characterizing metal complexes or interactions on surfaces. |
High-Throughput Screening for Material Discovery
High-throughput screening (HTS) is revolutionizing material science and drug discovery by enabling the rapid testing of vast libraries of compounds for desired properties. researchgate.netmdpi.com This approach is particularly well-suited for exploring the potential of this compound derivatives.
By creating a combinatorial library of molecules based on the this compound scaffold, researchers can use HTS to search for new materials with specific functions. Microarray technologies, for instance, allow for thousands of materials to be printed onto a small surface and screened in a parallel fashion for a specific application. nih.gov This could be used to identify derivatives with optimal properties for use in electronics, as polymers, or as biocompatible materials. mdpi.comnih.gov
In the context of drug discovery, HTS can rapidly identify "hit" compounds that interact with a specific biological target, such as an enzyme or receptor. researchgate.net Given that related thiobenzanilides have shown biological activity, a library of this compound derivatives could be screened against a panel of disease-relevant targets. researchgate.net The integration of microfluidic platforms with HTS can further accelerate this process, significantly reducing the amount of reagent needed and increasing the number of compounds that can be tested per day. mdpi.com
Theoretical Prediction and Design of New Derivatives with Tailored Properties
Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery of new materials by predicting their properties before they are ever synthesized. cecam.orgaps.org This in silico approach is highly applicable to the design of novel this compound derivatives.
Quantum mechanical methods like Density Functional Theory (DFT) can be used to model the electronic structure, conformation, and reactivity of molecules. cecam.org Such calculations have already been used to investigate the rotational energy barriers and electronic absorption spectra of a this compound derivative, showing good agreement with experimental data. researchgate.net This demonstrates the power of theoretical methods to explain observed phenomena, such as the different colors of various crystal polymorphs, which arise from differences in molecular conformation and π-conjugation. acs.org
Future research will leverage these predictive capabilities more proactively. By calculating the properties of hypothetical derivatives, scientists can identify candidates with tailored electronic, optical, or biological characteristics. Machine learning models, trained on large databases of existing chemical information, can further accelerate this process, predicting the stability and properties of new compounds with remarkable speed. aps.org This synergy between high-throughput computation and targeted synthesis creates a feedback loop that dramatically accelerates the design-build-test-learn cycle of materials discovery. cecam.org
Interdisciplinary Research with Biology and Engineering
The full potential of this compound will be realized through interdisciplinary research that bridges chemistry, biology, and engineering. nih.gov Such collaborations are essential for translating fundamental chemical properties into real-world applications. ugent.be
The finding that thiobenzanilides can inhibit photosynthetic electron transport in spinach chloroplasts provides a clear entry point for collaboration with plant biologists and biochemists. researchgate.net Further studies could explore the precise mechanism of action and investigate derivatives as potential herbicides or as molecular probes to study photosynthesis. This type of research integrates chemistry with systems biology to understand complex biological processes. nih.govresearchgate.net
Collaboration with engineers opens up possibilities in materials science and biomedical applications. iitm.ac.in For example, derivatives of this compound could be incorporated as functional units into polymers to create new materials with specific optical or electronic properties. In biomedical engineering, these molecules could form the basis of new biosensors or be integrated into drug delivery systems. iitm.ac.in The convergence of nanotechnology, biotechnology, and information technology is creating new opportunities to engineer materials and machines from the molecular level upwards. nih.gov An interdisciplinary approach is a prerequisite for tackling complex challenges and developing innovative solutions in medicine and technology. ugent.benih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromothiobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound derivatives can involve nucleophilic substitution or coupling reactions. For example, AI-powered synthesis planning tools (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing reaction databases . However, lab validation is critical: optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Monitor intermediates via TLC or LC-MS to confirm stepwise progression. For thiobenzamide derivatives, ensure inert atmospheres to prevent oxidation of thiol groups .
Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?
- Methodological Answer : Prioritize hazard assessments using Safety Data Sheets (SDS), which recommend:
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions due to potential volatility.
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation.
- Waste Disposal : Segregate halogenated waste for professional treatment .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- FTIR/ATR : Identify thioamide (C=S stretch ~1250 cm⁻¹) and bromo (C-Br ~650 cm⁻¹) functional groups.
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., para vs. meta bromine via coupling constants).
- HPLC-UV/Vis : Quantify purity using reverse-phase columns (C18) with acetonitrile/water gradients.
Cross-reference with single-crystal XRD for structural validation, as demonstrated in polymorph studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental observations regarding the stability of this compound polymorphs?
- Methodological Answer : Computational models (DFT, molecular dynamics) may predict gas-phase conformational stability, but crystalline packing effects dominate experimentally. For example, the beta polymorph of N-(4'-methoxyphenyl)-3-bromothiobenzamide is experimentally stable due to planar molecular stacking and stronger π-π interactions, despite higher gas-phase energy . Validate using:
- DSC : Compare melting points and enthalpy changes.
- Variable-temperature XRD : Track phase transitions.
- Lattice Energy Calculations : Use tools like PIXEL to quantify intermolecular forces .
Q. What strategies are recommended for designing experiments to study thermodynamic vs. kinetic control in polymorph formation of this compound derivatives?
- Methodological Answer :
- Thermodynamic Control : Crystallize from high-boiling solvents (e.g., DMF) with slow cooling to favor stable polymorphs.
- Kinetic Control : Use rapid precipitation (antisolvent addition) or low-temperature crystallization to trap metastable forms.
- In Situ Monitoring : Employ Raman spectroscopy or powder XRD to track nucleation pathways. Reference the alpha, beta, and gamma polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide, where beta forms dominate under equilibrium conditions .
Q. How should researchers approach the systematic review of conflicting data on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Follow scoping review frameworks (Arksey & O’Malley, 2005) to map literature contradictions:
Define Scope : Compare Suzuki-Miyaura vs. Buchwald-Hartwig reactions.
Critical Appraisal : Assess catalyst systems (Pd vs. Ni), solvent/base effects, and steric hindrance from the thiobenzamide group.
Meta-Analysis : Use software (e.g., RevMan) to statistically reconcile yields/reaction times.
Cross-reference experimental data with computational studies (e.g., steric maps from DFT) to identify steric/electronic bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
